

Spectroscopic data of Benzo[h]quinoline-2-carbaldehyde

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Compound of Interest

Compound Name: Benzo[h]quinoline-2-carbaldehyde

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An In-depth Technical Guide on the Spectroscopic Data of Benzo[h]quinoline-2-carbaldehyde

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Benzo[h]quinoline-2-carbaldehyde**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural analogues and the characteristic spectroscopic features of its constituent functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

- Chemical Name: **Benzo[h]quinoline-2-carbaldehyde**[\[1\]](#)[\[2\]](#)
- CAS Number: 904886-12-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₄H₉NO[\[1\]](#)[\[2\]](#)
- Molecular Weight: 207.23 g/mol [\[1\]](#)
- IUPAC Name: **benzo[h]quinoline-2-carbaldehyde**[\[1\]](#)

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Benzo[h]quinoline-2-carbaldehyde**. These predictions are derived from the known spectral data of similar compounds, such as quinoline-2-carbaldehyde, and the general principles of spectroscopic analysis for aromatic aldehydes.[\[3\]](#)[\[4\]](#)

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **Benzo[h]quinoline-2-carbaldehyde** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde proton (-CHO)
~8.3 - 9.3	Multiplet	8H	Aromatic protons (Benzo[h]quinoline ring)

Note: The aromatic region will display a complex multiplet pattern due to the fused ring system. The aldehyde proton is expected to be significantly downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic system.[\[5\]](#)[\[6\]](#)

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for **Benzo[h]quinoline-2-carbaldehyde** (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~193	Aldehyde carbon (-CHO)
~117 - 153	Aromatic carbons (Benzo[h]quinoline ring)

Note: The aldehyde carbon resonance is characteristically found in the downfield region of the spectrum. The exact chemical shifts of the aromatic carbons would require specific experimental data or detailed computational modeling.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Benzo[h]quinoline-2-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2820, ~2720	Weak	Aldehyde C-H stretch (Fermi doublet)
~1705	Strong	C=O stretch (conjugated aldehyde)
~1600, ~1450	Medium	Aromatic C=C ring stretch
~750-900	Strong	Aromatic C-H out-of-plane bend

Note: The C=O stretching frequency is expected to be lower than that of a saturated aldehyde due to conjugation with the aromatic ring system.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Benzo[h]quinoline-2-carbaldehyde**

m/z Value	Interpretation
~207	[M] ⁺ , Molecular ion
~206	[M-H] ⁺ , Loss of the aldehyde proton
~179	[M-CO] ⁺ , Loss of carbon monoxide
~178	[M-CHO] ⁺ , Loss of the formyl group

Note: The fragmentation pattern would likely involve the loss of the formyl group (CHO) or carbon monoxide (CO), which are characteristic fragmentation pathways for aromatic aldehydes.[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Benzo[h]quinoline-2-carbaldehyde** would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ^1H and 100 MHz for ^{13}C , would be used.
- **^1H NMR Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (zg30).
 - **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
 - **Relaxation Delay:** 1.0 seconds.
 - **Acquisition Time:** Approximately 3-4 seconds.
 - **Spectral Width:** 0 to 16 ppm.
- **^{13}C NMR Parameters:**
 - **Pulse Program:** A proton-decoupled pulse program (zgpg30).
 - **Number of Scans:** 1024 to 4096 scans, due to the lower natural abundance of ^{13}C .
 - **Relaxation Delay:** 2.0 seconds.
 - **Acquisition Time:** Approximately 1-2 seconds.
 - **Spectral Width:** 0 to 220 ppm.
- **Data Processing:** The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova,

TopSpin). Chemical shifts would be referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

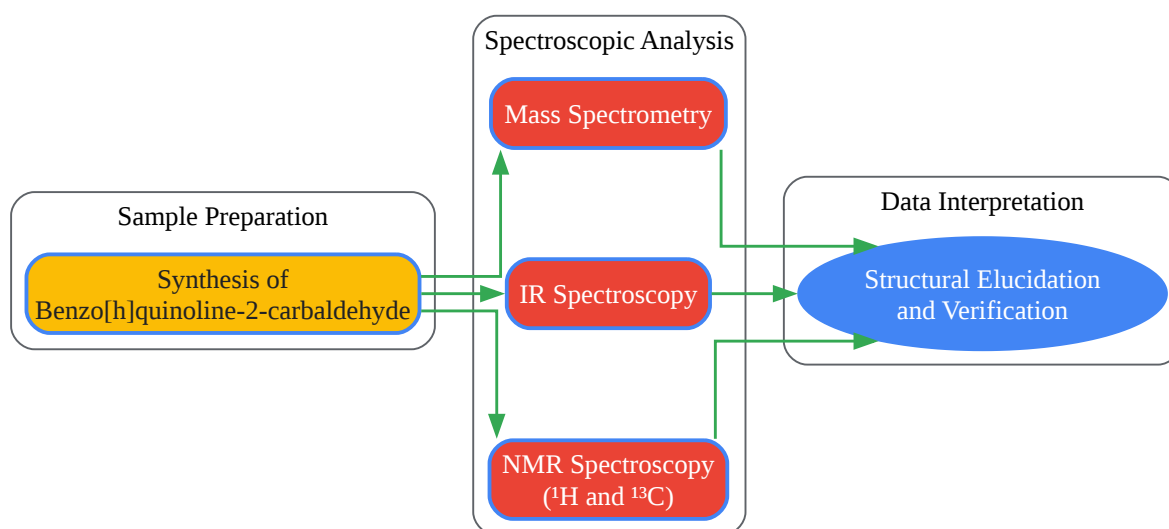
- **Sample Preparation:** A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5.
- **Parameters:**
 - **Spectral Range:** 4000 to 400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** 16 to 32 scans would be co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram would be Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) would be injected.
- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Parameters:**
 - **Ionization Mode:** Electron Ionization (EI).
 - **Electron Energy:** 70 eV.

- Source Temperature: Approximately 200-250 °C.
- Mass Range: m/z 40-500.
- Data Processing: The resulting mass spectrum would show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

Visualizations



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Caption: Workflow for the spectroscopic characterization of **Benzo[h]quinoline-2-carbaldehyde**.

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